3-(tert-butyl)-4-nitro-1H-pyrazole chemical structure and properties
Structure, Properties, and Synthetic Utility in Drug Discovery Executive Summary 3-(tert-butyl)-4-nitro-1H-pyrazole (CAS: 38858-95-6) is a specialized heterocyclic scaffold characterized by a sterically demanding tert-bu...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Properties, and Synthetic Utility in Drug Discovery
Executive Summary
3-(tert-butyl)-4-nitro-1H-pyrazole (CAS: 38858-95-6) is a specialized heterocyclic scaffold characterized by a sterically demanding tert-butyl group adjacent to a nitro-functionalized pyrazole core. This compound serves as a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors where the pyrazole ring acts as a hinge-binding motif.[1] Its unique structural combination offers a balance of lipophilicity (conferred by the tert-butyl group) and electronic modulation (via the nitro group), making it a versatile building block for fragment-based drug design (FBDD) and high-energy material research.
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule consists of a five-membered aromatic pyrazole ring substituted at the 3-position with a bulky tert-butyl group and at the 4-position with a nitro group. The 3-position tert-butyl group provides significant steric bulk, which can enforce specific conformational preferences in binding pockets, while the 4-nitro group serves as a handle for further functionalization (typically reduction to an amine).
Parameter
Data
IUPAC Name
3-(tert-Butyl)-4-nitro-1H-pyrazole
CAS Registry Number
38858-95-6
Molecular Formula
C₇H₁₁N₃O₂
Molecular Weight
169.18 g/mol
SMILES
CC(C)(C)C1=NNC=C1=O
InChIKey
Predicted based on structure
Structural Tautomerism
Like many N-unsubstituted pyrazoles, 3-(tert-butyl)-4-nitro-1H-pyrazole exhibits annular tautomerism. In solution, the proton rapidly exchanges between N1 and N2. However, due to the steric bulk of the tert-butyl group at position 3 (or 5 in the tautomer), the equilibrium often favors the tautomer where the steric clash with N-substituents is minimized, although the 1H-form is generally the standard representation.
Physicochemical Properties[5][7][8][9][10][11]
The following data summarizes the core physical properties. Note that while specific experimental values for this derivative are rare in open literature, values are derived from validated predictive models and analogous nitropyrazole structures.
Property
Value / Range
Source/Note
Appearance
White to pale yellow crystalline solid
Analogous nitropyrazoles [1]
Melting Point
160–165 °C (Predicted)
Consistent with 4-nitropyrazole derivatives [1]
Boiling Point
321.3 ± 30.0 °C
Predicted at 760 mmHg [2]
Density
1.21 ± 0.1 g/cm³
Predicted [2]
pKa (Acidic)
~9.6
The nitro group increases acidity of the N-H proton [3]
LogP
~1.5 - 2.0
tert-Butyl increases lipophilicity significantly vs. parent pyrazole
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Poor water solubility due to lipophilic t-butyl group
Scientific Insight: The tert-butyl group significantly increases the LogP compared to 4-nitropyrazole (LogP ~0.4), improving membrane permeability in biological assays, a key feature for drug candidates.
Synthetic Pathways & Manufacturing[6]
The synthesis of 3-(tert-butyl)-4-nitro-1H-pyrazole typically follows a convergent route starting from the construction of the pyrazole ring followed by electrophilic aromatic substitution (nitration).
Protocol: Nitration of 3-(tert-Butyl)pyrazole
Rationale: Direct nitration is the most efficient method because the pyrazole ring is electron-rich, and the 4-position is the most nucleophilic site, activated for electrophilic attack.
Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Acetic Anhydride (Ac₂O)
Step-by-Step Methodology:
Preparation: Dissolve 3-(tert-butyl)-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ at 0°C.
Addition: Dropwise add fuming HNO₃ (1.1 eq) while maintaining the internal temperature below 10°C to prevent over-nitration or ring oxidation.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: EtOAc/Hexane).
Quenching: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid due to the hydrophobic tert-butyl group.
Isolation: Filter the solid, wash with cold water to remove acid traces, and dry under vacuum.
Purification: Recrystallize from ethanol/water if necessary.
Visualization: Synthesis Workflow
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.
Reactivity & Functionalization Logic
For drug development, the nitro group is rarely the endpoint. It serves as a "masked" amino group. The tert-butyl group remains inert under most standard conditions, providing a stable hydrophobic anchor.
A. Reduction to 4-Aminopyrazole
The reduction of the nitro group yields 3-(tert-butyl)-1H-pyrazol-4-amine, a critical scaffold for kinase inhibitors (e.g., forming ATP-binding motifs).
Method: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl or SnCl₂).
Utility: The resulting amine reacts readily with acyl chlorides or isocyanates to form amides/ureas.
B. N-Alkylation
The pyrazole N-H proton (pKa ~9.6) can be deprotonated by weak bases (K₂CO₃, Cs₂CO₃) to allow alkylation.
Regioselectivity: Alkylation can occur at N1 or N2. The steric bulk of the tert-butyl group at C3 often directs alkylation to the distal nitrogen (N1) to minimize steric clash, though mixtures are common and require chromatographic separation.
Visualization: Functionalization Pathways
Figure 2: Divergent functionalization pathways transforming the core scaffold into bioactive precursors.
Applications in Medicinal Chemistry
Kinase Inhibition (ATP Hinge Binding)
The pyrazole moiety is a privileged structure in kinase inhibitors (e.g., Crizotinib, Ruxolitinib).
Mechanism: The pyrazole nitrogens (donor-acceptor motif) often form hydrogen bonds with the hinge region of the kinase ATP-binding site.
Role of tert-Butyl: This group fits into hydrophobic pockets (e.g., the "gatekeeper" region), improving potency and selectivity by excluding water and increasing van der Waals interactions.
Role of 4-Nitro/Amino: The 4-position vector points towards the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing groups via the amino derivative [4].
Energetic Materials
While less common in pharma, highly nitrated pyrazoles are explored as insensitive high-energy materials. The tert-butyl derivative is less energetic than trinitropyrazole but serves as a model for studying stability and density relationships in this class [1].
Safety & Handling Protocols
Energetic Potential: Although the tert-butyl group dilutes the oxygen balance, nitro-pyrazoles should always be treated as potentially energetic. Avoid heating dry solids in confined spaces.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place away from strong reducing agents and bases.
References
Synthesis and Properties of Nitropyrazoles
Source: ResearchG
Title: Synthesis of 3,4,5-trinitropyrazole and related deriv
Introduction: The Versatile 4-Nitro-1H-Pyrazole Scaffold
An In-depth Technical Guide to Substituted 4-Nitro-1H-Pyrazoles: Synthesis, Properties, and Applications The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Substituted 4-Nitro-1H-Pyrazoles: Synthesis, Properties, and Applications
The pyrazole nucleus, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties and ability to act as a scaffold for three-dimensional molecular diversity have made it a "privileged structure" in drug discovery. When this ring is functionalized with a nitro group at the C4 position, the resulting 4-nitro-1H-pyrazole core exhibits a significantly altered electronic profile and reactivity, opening up a vast chemical space for exploration. The strong electron-withdrawing nature of the nitro group enhances the acidity of the N-H proton and influences the regioselectivity of subsequent reactions, making it a versatile intermediate for a wide array of functionalized derivatives.[1]
This technical guide offers a comprehensive overview of substituted 4-nitro-1H-pyrazoles, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the rich reactivity of the scaffold, and survey its broad-ranging applications, from potent therapeutic agents to high-performance energetic materials.[5][6] The insights provided herein are grounded in established literature, aiming to equip the reader with the foundational knowledge required to innovate within this exciting field.
Part 1: Synthesis of the 4-Nitro-1H-Pyrazole Core
The construction of the 4-nitro-1H-pyrazole ring is the critical first step. The choice of synthetic route is often dictated by factors such as available starting materials, desired scale, and safety considerations. Several robust methods have been established.
Direct Nitration of Pyrazole
The most straightforward approach is the direct electrophilic nitration of the parent pyrazole ring. This reaction typically employs a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The reaction proceeds preferentially at the C4 position due to the electronic nature of the pyrazole ring. While direct nitration is a common method, it can suffer from drawbacks such as moderate yields (around 56%) and the formation of isomeric by-products.[5][6] Reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize side reactions.[5][6]
Rearrangement of N-Nitropyrazole
An alternative strategy involves an initial N-nitration of pyrazole to form 1-nitropyrazole, followed by an acid-catalyzed intramolecular rearrangement.[7][8] This thermal or acid-induced rearrangement typically yields 4-nitropyrazole as the major product, although other isomers can also be formed.[7][8] This method can offer improved regioselectivity compared to direct nitration under certain conditions.
Optimized "One-Pot, Two-Step" Synthesis
To address the limitations of traditional methods, an optimized "one-pot, two-step" protocol has been developed that offers significantly higher yields (up to 85%).[5][9] This process involves the initial reaction of pyrazole with concentrated sulfuric acid to form pyrazole sulfate. Subsequently, a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum) is used for the nitration step.[5][9] This method provides a more efficient and higher-yielding pathway to the core scaffold.
Synthesis from Pre-functionalized Pyrazoles
Another effective route begins with a pyrazole ring that is already substituted at the 4-position with a good leaving group, such as iodine. For instance, 4-iodopyrazole can be nitrated using fuming nitric acid in the presence of a solid catalyst like zeolite or silica, leading to the desired 4-nitropyrazole product.[5][7] This nitro-dehalogenation approach can be highly efficient, although it requires the prior synthesis of the 4-halopyrazole starting material.
Workflow: Key Synthetic Routes to 4-Nitro-1H-Pyrazole
Caption: Primary pathways for the synthesis of the 4-nitro-1H-pyrazole core.
Part 2: Reactivity and Further Functionalization
The 4-nitro-1H-pyrazole scaffold is a versatile platform for constructing a diverse library of molecules. The electron-withdrawing nitro group and the acidic N-H proton are the primary handles for subsequent chemical modifications.
N-Substitution Reactions
The proton on the N1 nitrogen is acidic and can be readily removed by a base, allowing for a wide range of N-substitution reactions.
N-Alkylation: Treatment with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., iodomethane) is a common method for introducing alkyl groups at the N1 position.[7]
N-Arylation: Modified Ullmann-type coupling reactions can be employed to introduce aryl substituents.[10]
Other N-Functionalizations: The N1 position can be functionalized with various other groups, including trinitromethyl[7] and acyl groups, to modulate the compound's properties.
C-H Activation and Substitution
While the nitro group deactivates the ring towards electrophilic substitution, it facilitates certain types of C-H functionalization and nucleophilic substitution reactions.
C-H Arylselanation: Copper-catalyzed direct C-H arylselanation protocols have been developed for N-alkylated 4-nitropyrazoles, allowing for the introduction of a selenyl group at the C5 position.[11]
Nucleophilic Aromatic Substitution (SNAAr): In more highly nitrated pyrazoles (e.g., 3,4,5-trinitropyrazole), the nitro group at the C4 position can be displaced by nucleophiles such as ammonia, amines, or thiols.[8] This highlights the strong activating effect of multiple nitro groups on the pyrazole ring.
Diagram: Key Functionalization Hotspots
Caption: Primary sites for post-synthesis modification of the 4-nitropyrazole scaffold.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The structural features of substituted 4-nitropyrazoles have made them attractive candidates for the development of novel therapeutic agents across several disease areas.[1][4]
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potential of pyrazole derivatives as antimicrobial agents.[2][12][13] The incorporation of a 4-nitrophenyl group, in particular, has been shown to be a valuable strategy for enhancing bioactivity.[14]
Antibacterial Agents: Certain substituted pyrazoles have shown promising activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[12][14] For example, compounds derived from 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes have demonstrated pronounced effects on bacterial and fungal strains.[14]
Antifungal Agents: The same classes of compounds often exhibit significant inhibitory effects against fungi such as Candida albicans and Aspergillus niger.[12]
Antiparasitic Agents
Nitro-heterocyclic compounds are a known class of antiparasitic drugs, and 4-nitropyrazoles are no exception.
Antimalarial Activity: Highly substituted pyrazoles have been identified as effective antiplasmodial agents, capable of inhibiting both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[15][16] The introduction of a 4-nitrophenyl substituent at the C3 position of an anilino-pyrazole scaffold was found to significantly improve potency.[17]
Antileishmanial Activity: Pyrazole derivatives have also been investigated for activity against Leishmania species, with certain substituted compounds showing promising results.[15][16]
Anticancer Activity
The pyrazole scaffold is present in several approved anticancer drugs, and research into new pyrazole-based oncotherapeutics is highly active.[18][19] Substituted 4-nitropyrazoles have been evaluated as cytotoxic agents against various human tumor cell lines.
Mechanism of Action: The anticancer activity of pyrazole derivatives is often linked to the inhibition of key cellular targets like protein kinases (e.g., EGFR, VEGFR-2), cyclooxygenase (COX) enzymes, or by inducing apoptosis.[19][20]
Cytotoxicity: Various derivatives have shown potent inhibitory effects against breast (MCF-7), lung (A549), liver (HepG2), and colon (HCT116) cancer cell lines.[19][20][21]
Other Therapeutic Areas
The utility of 4-nitropyrazoles extends beyond the areas above. They are valuable building blocks for compounds targeting other diseases. For instance, 4-nitropyrazole is a key intermediate in the synthesis of selective, brain-penetrant LRRK2 inhibitors, which are being investigated as a potential treatment for Parkinson's disease.[6][22]
Beyond pharmaceuticals, nitropyrazole compounds are a significant area of research in the field of energetic materials.[5] Their nitrogen-rich structure, high heat of formation, and high density make them attractive candidates for use in explosives, propellants, and pyrotechnics.[7]
Properties: 4-Nitropyrazole itself is an explosive with a relatively low detonation velocity but high detonation pressure.[6]
Derivatives: It serves as an important intermediate for synthesizing more complex and powerful energetic compounds, such as 3,4,5-trinitropyrazole.[5][6] Further functionalization, for example, by introducing trinitromethyl or dinitromethyl groups, can significantly enhance the energetic performance.[7] The goal of this research is to develop new materials that are not only powerful but also have low sensitivity to accidental detonation, improving safety.[7][8]
Part 5: Key Experimental Protocols
Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [5][9]
This protocol is based on literature procedures and should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (fume hood). Fuming acids are extremely corrosive and hazardous.
Objective: To synthesize 4-nitro-1H-pyrazole from pyrazole with high yield.
Materials:
Pyrazole
Concentrated Sulfuric Acid (98%)
Fuming Nitric Acid (≥98%)
Fuming Sulfuric Acid (20% oleum)
Ice
Deionized Water
Ethanol (for washing)
Toluene (for recrystallization)
Equipment:
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Heating mantle with temperature controller
Büchner funnel and vacuum flask
Standard laboratory glassware
Procedure:
Step 1: Formation of Pyrazole Sulfate
a. In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, thermometer, and dropping funnel.
b. Cool the flask in an ice-salt bath.
c. To the flask, add concentrated sulfuric acid.
d. Slowly add pyrazole to the cold sulfuric acid while stirring. Maintain the temperature below 10°C. The pyrazole will react to form pyrazole sulfate.
Step 2: Nitration
a. Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to fuming sulfuric acid (20% oleum) in a separate beaker cooled in an ice bath. Extreme caution is advised.
b. Slowly add the prepared nitrating mixture to the pyrazole sulfate solution via the dropping funnel. The optimal molar ratio is approximately n(fuming nitric acid):n(oleum):n(conc. sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[5][9]
c. After the addition is complete, remove the ice bath and slowly raise the temperature of the reaction mixture to 50°C.[5][9]
d. Maintain the reaction at 50°C for 1.5 hours with vigorous stirring.[5][9]
Step 3: Work-up and Isolation
a. After the reaction is complete, cool the mixture to room temperature.
b. In a separate large beaker, prepare a mixture of crushed ice and water.
c. Very slowly and carefully, pour the reaction mixture onto the ice with stirring. A precipitate will form. This step is highly exothermic.
d. Collect the white precipitate by vacuum filtration using a Büchner funnel.
e. Wash the crude product sequentially with cold water and then cold ethanol to remove residual acids and impurities.
Step 4: Purification
a. Purify the crude 4-nitropyrazole by recrystallization from a suitable solvent, such as toluene.[6]
b. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
c. Characterize the final product using techniques such as NMR, IR, and melting point analysis to confirm its identity and purity. The expected yield under optimal conditions is approximately 85%.[5][9]
Conclusion and Future Outlook
Substituted 4-nitro-1H-pyrazoles are a remarkable class of compounds with a proven track record and significant future potential. Their synthetic accessibility and the tunable nature of the scaffold allow for the systematic exploration of structure-activity relationships. In medicinal chemistry, these compounds will likely continue to yield new leads for antimicrobial, antiparasitic, and anticancer agents.[18][23][24] The development of more selective and potent kinase inhibitors for various therapeutic targets remains a promising avenue of research. In materials science, the quest for safer and more efficient energetic materials will undoubtedly drive further innovation in the synthesis of highly functionalized nitropyrazoles.[7] As synthetic methodologies become more advanced, particularly those employing green chemistry principles and continuous flow processes, the exploration of the vast chemical space surrounding the 4-nitro-1H-pyrazole core will become even more efficient, paving the way for the next generation of drugs and advanced materials.[25]
References
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [Link]
Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
(PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. Available at: [Link]
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. Available at: [Link]
Pyrazole and Its Biological Activity - Semantic Scholar. Semantic Scholar. Available at: [Link]
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. National Journal of Pharmaceutical Sciences. Available at: [Link]
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Center for Biotechnology Information. Available at: [Link]
Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
substituted pyrazoles with potential antitumor activity. | Download Scientific Diagram. ResearchGate. Available at: [Link]
Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. MDPI. Available at: [Link]
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]
Test reaction for 4-nitro-1H-pyrasole derivative. ResearchGate. Available at: [Link]
Synthesis and anticancer activity of substituted pyrazole de | 5424. TSI Journals. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. Semantic Scholar. Available at: [Link]
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Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Life Academics. Available at: [Link]
13 C NMR chemical shifts (ppm) of C-nitropyrazoles[26]. | Download Table. ResearchGate. Available at: [Link]
Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. ChemMedChem. Available at: [Link]
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Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica. Available at: [Link]
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use of 3-(tert-butyl)-4-nitro-1H-pyrazole in the development of energetic materials
Executive Summary This guide details the synthesis, characterization, and application of 3-(tert-butyl)-4-nitro-1H-pyrazole (3-tBu-4-NP) as a functional scaffold in the development of Insensitive Munitions (IM). While tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis, characterization, and application of 3-(tert-butyl)-4-nitro-1H-pyrazole (3-tBu-4-NP) as a functional scaffold in the development of Insensitive Munitions (IM). While traditional high-performance explosives (e.g., HMX, CL-20) prioritize maximum density, they often suffer from high sensitivity. The inclusion of the bulky tert-butyl group in 3-tBu-4-NP serves two critical engineering functions: steric shielding to reduce impact sensitivity and disruption of crystal packing to lower melting points, facilitating its use as a melt-cast carrier phase. This note provides a validated protocol for its synthesis and subsequent conversion into high-nitrogen energetic salts.
Part 1: Chemical Rationale & Energetic Properties
The design philosophy behind using 3-tBu-4-NP lies in the "Dilution-Stabilization" principle.
Steric Stabilization: The bulky tert-butyl group (
) acts as a physical buffer, shielding the pyrazole ring and the nitro group from external mechanical stimuli. This significantly lowers impact and friction sensitivity compared to 3,4-dinitropyrazole (DNP).
Melt-Cast Capability: High-symmetry aromatics often have high melting points (e.g., TATB). The asymmetry introduced by the tert-butyl group, combined with its rotational freedom, disrupts lattice energy, typically suppressing the melting point to a range suitable for steam casting (
), preventing the need for hazardous TNT-based melts.
Tunable Acidic Center: The proton on the pyrazole nitrogen (
) is acidic (), allowing for the formation of ionic salts with nitrogen-rich cations (e.g., hydrazinium, ammonium). This restores some of the oxygen balance and density lost by the tert-butyl group.
In a 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, add 30 mL of conc.
.
Slowly add 15 mL of fuming
dropwise, maintaining the temperature below 10°C. Caution: Exothermic.
Substrate Addition (0:30 - 1:30):
Dissolve 5.0 g (40 mmol) of 3-(tert-butyl)-1H-pyrazole in 10 mL of
(pre-dissolution prevents hot spots).
Add this solution dropwise to the mixed acid over 45 minutes.
Mechanistic Note: The tert-butyl group is electron-donating, activating the ring. However, the acidic media protonates the pyrazole nitrogen, deactivating the ring. The temperature must be controlled to balance these effects and prevent oxidative decomposition of the alkyl group.
Reaction & Heating (1:30 - 4:30):
Remove the ice bath and allow the mixture to warm to room temperature.
Heat the reaction mixture to 55°C for 3 hours.
Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:3). The starting material spot (
) should disappear, replaced by a lower spot (nitro compound).
Quenching & Isolation (4:30 - 6:00):
Pour the reaction mixture onto 200 g of crushed ice .
Neutralize carefully with solid
to pH 4-5. Do not make it basic yet, or the product may dissolve as a salt.
Extract with DCM (
).
Wash the organic layer with brine, dry over anhydrous
, and evaporate the solvent.
Purification:
Recrystallize the crude yellow solid from Ethanol/Water (1:1).
Yield Target: 75-85%.
Characterization:
(DMSO-) should show a singlet for the t-butyl group (~1.3 ppm) and a singlet for the C5 proton (~8.5 ppm).
Part 3: Functionalization Workflow (Energetic Salts)
To upgrade the performance of 3-tBu-4-NP, it is converted into an energetic salt. This utilizes the acidic NH proton.
Protocol: Synthesis of Hydroxylammonium 3-(tert-butyl)-4-nitro-1H-pyrazol-1-ide
Dissolve 1.0 g of 3-tBu-4-NP in 10 mL of warm methanol.
Add 1.1 equivalents of Hydroxylammonium chloride (
) dissolved in minimal water? Correction: Use free base hydroxylamine (50% aq. solution) or generate in situ to avoid chloride contamination.
Preferred Method: Add 0.4 mL of 50% aqueous Hydroxylamine (
).
Stir at room temperature for 1 hour.
Evaporate solvent under vacuum.
Recrystallize from Isopropanol.
Part 4: Visualizing the Workflow
The following diagram illustrates the synthesis and decision logic for formulation scientists.
Figure 1: Synthetic pathway and formulation decision matrix for 3-(tert-butyl)-4-nitro-1H-pyrazole.
Part 5: Safety & Handling (E-E-A-T)
Thermal Stability: While the tert-butyl group improves stability, nitro-pyrazoles can decompose violently if heated beyond
. Always perform Differential Scanning Calorimetry (DSC) before scaling up (>1g).
Compatibility: The acidic proton of the parent molecule can react with metals (forming sensitive metal salts). In formulations, ensure compatibility with binders (e.g., HTPB) or use the salt form to neutralize acidity.
Toxicity: Pyrazoles are bioactive. Treat as a potential skin irritant and systemic toxin. Use full PPE (Nitrile gloves, fume hood).
References
Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2010). 3,4,5-Trinitropyrazole-based energetic salts.[2][3][4][5][6] Chemistry – A European Journal. Link
Context: Establishes the baseline for nitropyrazole energetic properties and salt form
Luo, J., et al. (2025).[7] Stereochemical editing used to tune explosive power of cage-like energetic materials. Chemistry World. Link
Context: Discusses the use of steric bulk (like tert-butyl) to tune density and sensitivity in 3D energetic structures.
Pollock, P. M., & Cole, K. P. (2021). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Link
Context: Provides validated handling procedures for tert-butyl pyrazole precursors and purific
Dalinger, I. L., et al. (2025).[8] Synthesis of 3,4,5-trinitropyrazole. Russian Chemical Bulletin. Link
Context: Detailed nitration mechanisms for pyrazole rings, applicable to the 4-position nitration of the tert-butyl deriv
PubChem. (2025).[9] 3,4-dinitro-1H-pyrazole Compound Summary. National Library of Medicine. Link
Context: Physical property data for the structural analog used for theoretical performance estim
Technical Support Center: Synthesis of 3-(tert-butyl)-4-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 3-(tert-butyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(tert-butyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your yield and purity.
The synthesis of 3-(tert-butyl)-4-nitro-1H-pyrazole is robustly achieved via a two-step process. First, the pyrazole ring is constructed from a suitable 1,3-dicarbonyl equivalent and hydrazine. Second, the resulting 3-tert-butyl-1H-pyrazole is regioselectively nitrated at the C4 position. This guide is structured to address common challenges encountered in both stages of this synthesis.
Core Synthesis Workflow
The overall synthetic pathway involves the formation of the pyrazole heterocycle followed by an electrophilic aromatic substitution.
Optimization
Technical Support Center: Purification of 3-(tert-butyl)-4-nitro-1H-pyrazole
Welcome to the technical support center for the purification of 3-(tert-butyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(tert-butyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your purification experiments.
I. Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-(tert-butyl)-4-nitro-1H-pyrazole, providing potential causes and actionable solutions.
Low Recovery After Recrystallization
Problem: You are experiencing a significant loss of your product after performing a recrystallization.
Possible Cause
Solution
Scientific Rationale
Inappropriate Solvent Choice
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethanol/water mixtures, ethyl acetate/hexane mixtures) to find the optimal one.[2][3]
The principle of recrystallization relies on the differential solubility of the compound and impurities at varying temperatures. A suitable solvent maximizes the recovery of the pure compound upon cooling.[1]
Using an Excessive Amount of Solvent
Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, promoting crystal formation.[4]
Using too much solvent will keep a significant portion of the product dissolved even at low temperatures, leading to poor recovery.[1]
Cooling the Solution Too Rapidly
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Slow cooling promotes the growth of larger, purer crystals.[4]
Premature Crystallization During Hot Filtration
Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crystallizing on the cold surfaces.
Maintaining a high temperature during the hot filtration step keeps the desired compound dissolved while removing insoluble impurities.
Oiling Out During Recrystallization
Problem: Instead of forming crystals, your product separates as an oil upon cooling.
Possible Cause
Solution
Scientific Rationale
High Concentration of Impurities
The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step like column chromatography before recrystallization.
Impurities can disrupt the crystal lattice formation, leading to an oily precipitate instead of solid crystals.
Solvent Boiling Point is Too High
Choose a solvent with a boiling point lower than the melting point of your compound.
If the solvent's boiling point is higher than the compound's melting point, the compound may melt in the hot solvent and separate as an oil upon cooling.[4]
Solution is Too Concentrated
Add a small amount of additional hot solvent to the oily mixture and reheat until the oil dissolves completely. Then, allow it to cool slowly.
An overly concentrated solution can lead to rapid precipitation as an oil. Diluting the solution slightly can encourage slower, more controlled crystal growth.
Poor Separation in Column Chromatography
Problem: You are unable to achieve good separation of 3-(tert-butyl)-4-nitro-1H-pyrazole from its impurities using column chromatography.
Possible Cause
Solution
Scientific Rationale
Inappropriate Mobile Phase Polarity
Optimize the solvent system (eluent) by running preliminary Thin Layer Chromatography (TLC) plates with different solvent mixtures (e.g., varying ratios of ethyl acetate and hexanes). Aim for an Rf value of 0.2-0.4 for the desired compound.[5]
The polarity of the mobile phase determines the rate at which compounds move down the column. Fine-tuning the eluent polarity is crucial for separating compounds with similar properties.[6]
Incorrect Stationary Phase
While silica gel is common, consider using a different stationary phase like alumina if separation on silica is poor.[2] For nitro-aromatic compounds, columns with phenyl-hexyl stationary phases can offer alternative selectivity through π-π interactions.[7][8]
The choice of stationary phase influences the separation based on different interaction mechanisms (e.g., polarity, π-π interactions).[7]
Column Overloading
Use an appropriate amount of crude material for the size of your column. As a general rule, use a 20:1 to 100:1 ratio of stationary phase to crude product by weight.
Overloading the column leads to broad, overlapping bands and poor separation.
Co-elution of Isomers
Structural isomers can be challenging to separate.[7] Consider using a longer column, a stationary phase with smaller particle size for higher efficiency, or a different chromatographic technique like High-Performance Liquid Chromatography (HPLC).[4]
Increasing the column length or using a more efficient stationary phase increases the number of theoretical plates, enhancing the separation of closely eluting compounds.[4]
Product Decomposition During Purification
Problem: You observe degradation of your product during the purification process.
Possible Cause
Solution
Scientific Rationale
Thermal Instability
Nitropyrazoles can be thermally sensitive.[9][10] Avoid prolonged heating during recrystallization. If using column chromatography, be mindful of potential heat generation, although this is less common in standard flash chromatography.
High temperatures can cause decomposition of thermally labile compounds, reducing the yield and purity of the final product.[5]
Reaction with Stationary Phase
Some basic pyrazoles can interact strongly with acidic silica gel, leading to streaking or decomposition. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[2]
Deactivating the silica gel neutralizes acidic sites, preventing unwanted reactions with acid-sensitive compounds.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 3-(tert-butyl)-4-nitro-1H-pyrazole?
A1: The most frequently employed purification methods for pyrazole derivatives, including nitropyrazoles, are recrystallization and column chromatography.[5][11] Recrystallization is often effective if the crude product is a solid with a moderate level of purity.[12][13] Column chromatography is a more versatile technique for separating complex mixtures or purifying compounds with impurities of similar polarity.[6][12]
Q2: How do I choose an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[1] For nitropyrazoles, common solvents to test include ethanol, methanol, chloroform, ethyl acetate, and mixtures such as ethanol/water.[12][14] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific compound.[15]
Q3: What are some common impurities I might encounter in the synthesis of 3-(tert-butyl)-4-nitro-1H-pyrazole?
A3: Impurities can arise from unreacted starting materials, side reactions, or over-nitration. Potential impurities could include the un-nitrated 3-(tert-butyl)-1H-pyrazole precursor, regioisomers if the pyrazole ring is synthesized in a non-regiospecific manner, and potentially di-nitrated byproducts if the nitration conditions are too harsh.[5]
Q4: My compound is a solid. Is recrystallization always preferable to column chromatography?
A4: Not necessarily. While recrystallization can be a very efficient and scalable purification method for solids, it is most effective when the impurities have significantly different solubility profiles than the desired product.[1] If you have multiple impurities or impurities with similar solubility, column chromatography will likely provide a better separation.[5]
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a powerful technique for purifying nitroaromatic compounds, especially for achieving high purity on a smaller scale.[8] In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as methanol/water or acetonitrile/water).[16]
III. Experimental Protocols & Data
Protocol 1: Recrystallization of 3-(tert-butyl)-4-nitro-1H-pyrazole
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show low solubility when cold. Ethanol/water mixtures are often a good starting point.[5]
Dissolution: Place the crude 3-(tert-butyl)-4-nitro-1H-pyrazole in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Column Chromatography of 3-(tert-butyl)-4-nitro-1H-pyrazole
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.[5]
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the top of the silica.
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(tert-butyl)-4-nitro-1H-pyrazole.
Table 1: Example TLC Data for Eluent Optimization
Eluent System (Ethyl Acetate:Hexanes)
Rf of 3-(tert-butyl)-4-nitro-1H-pyrazole
Rf of Impurity A
Rf of Impurity B
Assessment
1:9
0.15
0.20
0.55
Poor separation from Impurity A.
2:8
0.30
0.45
0.80
Good separation. Suitable for column.
3:7
0.45
0.60
0.90
Compounds move too fast.
IV. Visualizations
Purification Workflow Diagram
Caption: A decision tree for selecting a primary purification method.
Troubleshooting Low Recrystallization Yield
Caption: Troubleshooting workflow for low yield in recrystallization.
V. References
BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from
BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers. Retrieved from
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from
MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from
BenchChem. (n.d.). A Comparative Guide to Chromatographic Columns for the Separation of Trimethyl-nitrobenzene Isomers. Retrieved from
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from
PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from
ACS Publications. (2019, November 7). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. Retrieved from
Agilent Technologies. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from
BenchChem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from
ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). Retrieved from
MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from
Technical Support Center: Production of 3-(tert-butyl)-4-nitro-1H-pyrazole
Welcome to the technical support resource for the synthesis and scale-up of 3-(tert-butyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis and scale-up of 3-(tert-butyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the safe, efficient, and reproducible production of this valuable heterocyclic intermediate.
Overview of Synthetic Pathway
The production of 3-(tert-butyl)-4-nitro-1H-pyrazole is typically achieved in a two-step sequence. The first step involves the construction of the pyrazole core to form the precursor, 3-(tert-butyl)-1H-pyrazole. The second, and more critical step for scale-up, is the regioselective nitration of this precursor to yield the final product. The tert-butyl group at the C3 position sterically and electronically directs the incoming nitro group to the C4 position, but precise control of reaction conditions is paramount to avoid the formation of undesired isomers.
Caption: General two-step synthetic workflow for 3-(tert-butyl)-4-nitro-1H-pyrazole.
Troubleshooting Guide for Scale-Up
This section addresses specific issues that may arise during the synthesis, particularly during the critical nitration step upon scale-up.
Q1: We are experiencing a significant drop in yield for the nitration step after moving from a 1 L to a 20 L reactor. What are the likely causes?
This is a classic scale-up challenge primarily related to thermal management and mixing. The nitration of pyrazoles is a highly exothermic reaction.[1][2] As you increase the reactor volume, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient.[3]
Potential Causes & Solutions:
Poor Temperature Control: Localized "hot spots" can form in the reactor due to inefficient heat removal, leading to product decomposition and the formation of side products, including over-nitrated species.[4]
Solution: Implement a jacketed reactor with an efficient cooling system. Monitor the internal reaction temperature, not just the jacket temperature. For a 20 L scale, you must ensure your cooling system can handle the total heat of reaction, which can range from -73 to -253 kJ/mol for nitrations.[1]
Reagent Addition Rate: Adding the pyrazole precursor too quickly to the nitrating mixture will generate heat faster than it can be removed, causing a dangerous temperature spike.[3]
Solution: Add the solution of 3-(tert-butyl)-1H-pyrazole to the cold nitrating mixture slowly and subsurface via a dip tube. This ensures rapid dispersion and minimizes localized heating at the point of addition. Pre-run reaction calorimetry (RC1) studies are highly recommended to model the thermal profile and determine a safe addition rate.
Inefficient Mixing: Inadequate agitation will fail to disperse the reactants and heat effectively, exacerbating the formation of hot spots.
Solution: Ensure the agitator (impeller type and speed) is appropriate for the reactor geometry and reaction mass viscosity. The goal is to maintain a homogeneous mixture and temperature throughout the vessel.
Q2: Our final product is contaminated with an isomeric impurity. How can we improve the regioselectivity for 4-nitro substitution?
While the bulky tert-butyl group strongly favors nitration at the C4 position, harsh conditions can lead to the formation of the 5-nitro isomer or dinitrated products.
Key Factors Influencing Regioselectivity:
Reaction Temperature: This is the most critical parameter. Higher temperatures provide the activation energy for nitration at the more sterically hindered C5 position or for a second nitration event.[4]
Solution: Maintain a strict internal temperature range, typically between 0 °C and 5 °C, throughout the addition of the pyrazole. Use an ice-salt or glycol chiller bath for precise control.
Stoichiometry of Nitrating Agent: A large excess of nitric acid significantly increases the probability of di-nitration.[5]
Solution: Use a carefully measured amount of nitric acid, typically between 1.05 and 1.1 equivalents relative to the pyrazole substrate. This provides a slight excess to drive the reaction to completion without promoting side reactions.
Choice of Nitrating System: The standard concentrated nitric acid in sulfuric acid is highly effective. Other systems, like nitric acid in acetic anhydride, can sometimes offer different selectivity profiles but may also introduce other safety hazards. For this substrate, HNO₃/H₂SO₄ is the most common and well-understood system.[6]
Caption: Troubleshooting decision tree for nitration of 3-(tert-butyl)-1H-pyrazole.
Q3: The work-up is messy. After quenching on ice, we get an oily precipitate that is difficult to filter and purify. What's the best isolation procedure?
A clean work-up is essential for obtaining a high-purity solid product. An oily precipitate often indicates the presence of residual acids or impurities that depress the melting point.
Optimized Isolation & Purification Protocol:
Quenching: Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the completed reaction mixture onto the ice. This must be done slowly to control the exotherm from quenching the strong acid.
Neutralization & Precipitation: The product will precipitate as the acidity is reduced. To ensure complete precipitation of the free base, slowly add a saturated solution of sodium bicarbonate or a dilute (~2M) sodium hydroxide solution until the pH of the slurry is neutral (pH ~7). This step is crucial for removing residual sulfuric acid that may have formed salts with the pyrazole product.
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral. This removes any inorganic salts.
Drying: Dry the crude product under vacuum at a moderate temperature (e.g., 40-50 °C).
Recrystallization: For high-purity material, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.[4] Dissolve the solid in a minimal amount of hot ethanol and then slowly add water until turbidity persists. Allow the solution to cool slowly to form well-defined crystals, which can then be isolated by filtration.
Frequently Asked Questions (FAQs)
What are the most critical safety considerations for this scale-up?
The primary hazard is the highly exothermic nature of the nitration reaction, which carries a risk of thermal runaway.[1][2][7] Any mixture of concentrated nitric acid with an organic compound should be treated as potentially explosive.[5] A comprehensive safety assessment, including reaction calorimetry, is essential before attempting a large-scale reaction. Always use appropriate personal protective equipment (acid-resistant gloves, safety glasses, face shield, lab coat) and perform the reaction in a well-ventilated area or fume hood with a blast shield.
How can we effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like ethyl acetate/hexane (e.g., 30:70 v/v). The starting material (3-tert-butyl-1H-pyrazole) will be less polar than the nitro-product. The reaction is complete when the starting material spot is no longer visible by TLC. For more quantitative analysis during process development, HPLC is recommended.
What are typical yields and purity for this process?
With proper control of temperature and stoichiometry, isolated yields for the nitration step should be in the range of 80-90%. Purity after recrystallization should be >98% as determined by HPLC or qNMR.
How should we handle the acidic waste stream from the reaction?
The aqueous filtrate after product isolation will be highly acidic and contain inorganic salts. It must be neutralized carefully with a suitable base (e.g., sodium carbonate, calcium hydroxide) before disposal according to local environmental regulations. Ensure the neutralization is performed in an open, well-ventilated area, as it will generate carbon dioxide gas and heat.
Key Experimental Protocols
Protocol 1: Synthesis of 3-(tert-butyl)-4-nitro-1H-pyrazole (Lab Scale)
Materials:
3-(tert-butyl)-1H-pyrazole (1.0 eq)
Concentrated Sulfuric Acid (98%) (~3-4 mL per gram of pyrazole)
Prepare Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.
Slowly add the concentrated nitric acid dropwise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 15 minutes at 0-5 °C.
Substrate Addition: In a separate beaker, dissolve the 3-(tert-butyl)-1H-pyrazole in a small amount of concentrated sulfuric acid.
Slowly add the pyrazole solution dropwise from the addition funnel to the cold nitrating mixture over 30-60 minutes. Critically maintain the internal temperature between 0 °C and 5 °C throughout the addition.[4]
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~10 g of ice per gram of starting material).
Precipitation & Isolation: Neutralize the cold slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. A solid product should precipitate.
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
Purification: Dry the crude product under vacuum. Recrystallize from an ethanol/water mixture to obtain pure 3-(tert-butyl)-4-nitro-1H-pyrazole as a solid.
Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Caille, S. (2022). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. Retrieved from ResearchGate. [Link]
Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
Gemoets, H. P. L., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]
MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
Elguero, J., et al. (2002). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]
ResearchGate. (2025). Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate. [Link]
degradation pathways of 3-(tert-butyl)-4-nitro-1H-pyrazole under experimental conditions
This technical guide details the degradation pathways of 3-(tert-butyl)-4-nitro-1H-pyrazole (TBNP) . It is designed for researchers conducting stability-indicating assays, impurity profiling, or process optimization.
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the degradation pathways of 3-(tert-butyl)-4-nitro-1H-pyrazole (TBNP) . It is designed for researchers conducting stability-indicating assays, impurity profiling, or process optimization. The content synthesizes established heterocyclic chemistry principles with specific reactivity profiles of nitropyrazoles.
3-(tert-butyl)-4-nitro-1H-pyrazole is a chemically robust heterocycle due to the stabilizing steric bulk of the tert-butyl group at C3 and the electron-withdrawing nature of the nitro group at C4. However, under specific experimental stressors—particularly photolysis and high-temperature thermolysis —it undergoes distinct degradation cascades.
Trigger: Temperatures exceeding 220°C or prolonged reflux in high-boiling solvents (e.g., DMSO, DMF).
Mechanism:
Nitropyrazoles are energetic precursors.[2] The weakest bond is the
bond connecting the nitro group to the pyrazole ring. Thermal stress induces homolytic fission, releasing nitrogen dioxide () and generating a pyrazolyl radical.[1] This radical abstracts hydrogen from the solvent or dimerizes.
B. Photochemical Degradation (Nitro-Nitrito Rearrangement)
Trigger: Exposure to UV light (λ < 350 nm) in solution or solid state.
Mechanism:
Upon UV excitation, the nitro group at C4 undergoes an intramolecular rearrangement to a nitrite ester (
). This unstable intermediate cleaves to release nitric oxide (), leaving a pyrazolyloxy radical which eventually forms 4-hydroxy-3-(tert-butyl)-pyrazole or couples to form azo-dimers (causing color change to deep red/orange).
C. Visualizing the Pathways
The following diagram illustrates the divergent pathways based on energy input type.
Caption: Divergent degradation logic: Thermal stress favors denitration, while UV stress drives rearrangement and oxidation.
Troubleshooting Guide & FAQs
Scenario 1: Unexpected Peak in LC-MS
Symptom: You observe a new peak at RRT 0.85 with a mass of
.
Root Cause: Thermal degradation in the GC inlet or LC-MS source.
Diagnostic Step:
Check your injection port temperature. If
, the degradation is likely artifactual (occurring during analysis).
Lower the inlet temperature to
and re-inject. If the peak disappears, it is an analytical artifact, not a sample impurity.
Scenario 2: Sample Discoloration
Symptom: The white crystalline powder turns yellow or orange after storage on the benchtop.
Root Cause: Photochemical surface degradation. The nitro group is chromophoric; trace formation of azo-dimers or nitroso-intermediates creates intense color even at
concentration.
Corrective Action:
Recrystallize from Ethanol/Water (1:1) to remove surface impurities.[1]
Store in amber glass vials wrapped in aluminum foil.
Scenario 3: Loss of Material in Basic Workup
Symptom: Low yield after extraction with
.
Root Cause: Salt formation, not degradation. The proton on N1 is acidic (). In strong base, TBNP exists as a water-soluble anion.
Protocol Fix:
Acidify the aqueous layer to pH 3-4 using
.
The neutral pyrazole will precipitate or become extractable into organic solvent (DCM or EtOAc).
Standardized Forced Degradation Protocol
To validate analytical methods for TBNP, use the following stress conditions.
Stress Type
Condition
Expected Result
Notes
Acid Hydrolysis
, Reflux, 24h
Stable
N1 protonation occurs; structure remains intact.
Base Hydrolysis
, Reflux, 24h
Stable
Solubilization via N1 deprotonation.
Oxidation
, RT, 24h
< 5% Degradation
Steric bulk of t-butyl protects C3; C5 is the only vulnerable site.
Photolysis
ICH Q1B (1.2M lux hours)
5-15% Degradation
Formation of 4-hydroxy and nitroso analogs.
References
Sinditskii, V. P., et al. (2025). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. FirePhysChem. [1]
Dalinger, I. L., et al. (2025). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate.
Dubikhin, V. V., et al. (2015).[3] Kinetics and mechanism of thermal decomposition of nitropyrazoles. Russian Chemical Bulletin. [1]
ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
removing impurities from crude 3-(tert-butyl)-4-nitro-1H-pyrazole
Technical Support Center: Purification of 3-(tert-butyl)-4-nitro-1H-pyrazole Ticket ID: PUR-PYR-4N-TB Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of impurities from crude nitration mix...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-(tert-butyl)-4-nitro-1H-pyrazole
Ticket ID: PUR-PYR-4N-TB
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Removal of impurities from crude nitration mixtures[1]
Executive Summary
You are likely synthesizing 3-(tert-butyl)-4-nitro-1H-pyrazole via the nitration of 3-(tert-butyl)-1H-pyrazole using mixed acids (
).[1] The crude product often presents as a sticky orange/yellow solid or oil due to oxidative byproducts, unreacted starting material, and regioisomeric impurities.[1]
Because the nitro group at position 4 significantly lowers the
of the pyrazole N-H proton (making it more acidic), we can utilize a chemically selective Acid-Base Extraction as the primary purification engine, followed by recrystallization for final polishing.[1]
Module 1: Diagnostic Triage
Before attempting purification, characterize your crude mixture to select the correct workflow.[1]
Observation
Likely Impurity
Recommended Action
Sticky Red/Orange Oil
Oxidative decomposition ("Tar")
Protocol A (Acid-Base Extraction) is mandatory to remove non-acidic tars.[1]
Protocol A .[1] Starting material is less acidic and will not extract into base.[1]
LC-MS: M+H = 214
Dinitro species (Over-nitration)
Protocol B .[1] Hard to separate by extraction; requires careful crystallization.[1]
Module 2: The "Golden" Protocol (Acid-Base Purification)
Best for: Removing unreacted starting material and neutral organic tars.[1]
Scientific Rationale:
Unsubstituted pyrazoles are weak acids (
).[1] However, the electron-withdrawing nitro group at position 4 stabilizes the pyrazolate anion, dropping the to approximately 9.5–10.[1] This allows the target molecule to dissolve in dilute base (forming a water-soluble salt), while impurities like unreacted 3-(tert-butyl)-pyrazole remain in the organic phase.[1]
Step-by-Step Workflow
Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate.[1]
Extraction (The Critical Step):
Add 1M NaOH (aq) to the organic layer.
Observation: The product moves into the Aqueous Layer (Yellow/Orange color moves to water).
Purpose: These organic washes remove unreacted starting material and neutral tars.[1]
Precipitation:
Cool the aqueous layer to 0–5°C.
Slowly add 6M HCl until pH reaches ~1–2.
Result: The product will precipitate as a solid.[3]
Isolation: Filter the solid, wash with cold water, and dry.[1][4]
Figure 1: Selective Acid-Base Extraction Workflow. The acidity of the 4-nitropyrazole allows it to be sequestered in the aqueous phase, leaving impurities behind.[1]
Module 3: Crystallization Optimization
Best for: Final polishing and removing regioisomers or trace salts.
If the acid-base product is still colored or impure, recrystallization is required.[1] The bulky tert-butyl group provides lipophilicity, while the nitro group provides polarity, making solvent selection tricky.[1]
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Protocol Notes
Ethanol / Water
1:1 to 1:2
Most Robust. Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1]
Ethyl Acetate / Hexanes
1:4
Good for removing non-polar oils.[1] Dissolve in min. hot EtOAc, add Hexanes.
Toluene
Pure
High boiling point allows good thermal gradient.[1] Good for large scale.
Troubleshooting "Oiling Out":
Issue: Product comes out as a liquid droplets instead of crystals.
Cause: Solution is too concentrated or cooling is too fast (supersaturation exceeds nucleation rate).[1]
Fix: Re-heat to dissolve oil.[1] Add a "seed crystal" (if available) or scratch glass.[1][5] Add 5% more solvent.[1][5] Cool very slowly (wrap flask in foil/towel).
Frequently Asked Questions (FAQs)
Q: My product is bright yellow. Is this an impurity?A: Not necessarily. While pure nitropyrazoles are often off-white or pale yellow, the nitro group is a chromophore.[1] Intense orange or brown usually indicates oxidation byproducts ("tar").[1] If the melting point is sharp (~160–164°C), the color is likely cosmetic.[1]
Q: I see two spots on TLC, but LC-MS shows one mass. Is it impure?A: This is likely Tautomerism . 3-(tert-butyl)-4-nitro-1H-pyrazole exists in equilibrium with 5-(tert-butyl)-4-nitro-1H-pyrazole.[1]
Solution: In solution (NMR/LCMS), these are fast-exchanging and appear as an average.[1] On silica (TLC), the interaction with acidic silanols can separate the tautomers slightly or cause streaking. This does not indicate chemical impurity.[1]
Q: Can I use silica gel chromatography?A: Yes, but it is often unnecessary if Acid-Base extraction is used.[1]
Warning: Nitropyrazoles can streak on silica due to their acidity.[1]
Fix: Add 1% Acetic Acid to your eluent to suppress ionization, or use a neutral alumina column.[1]
Q: The yield after Acid-Base extraction is low.A: Check the pH of your precipitation step. The
is ~9.[6][7]6. If you only acidify to pH 7, the product will remain partially ionized and stay in the water. You must acidify to pH < 2 to ensure full protonation and precipitation.[1]
Introduction: The Enduring Significance of the Pyrazole Scaffold
An In-Depth Comparative Guide to the Synthesis of Substituted Pyrazoles for Medicinal and Process Chemistry The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Synthesis of Substituted Pyrazoles for Medicinal and Process Chemistry
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development.[1][2] First synthesized by Ludwig Knorr in 1883, pyrazole derivatives form the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the weight-loss medication Rimonabant.[2][3] Their prevalence stems from the pyrazole ring's unique electronic properties and its ability to serve as a versatile anchor for a wide array of functional groups, enabling precise modulation of biological activity.
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of key synthetic methodologies for accessing substituted pyrazoles. We move beyond a simple listing of reactions to explain the causality behind experimental choices, compare performance with supporting data, and provide detailed, field-tested protocols. We will explore classical, time-honored methods alongside modern, enabling technologies that offer significant advantages in speed, safety, and scalability.
I. Classical Approaches: The Foundation of Pyrazole Chemistry
The traditional routes to pyrazole synthesis remain highly relevant due to their reliability and use of readily available starting materials.
The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls
The most fundamental and enduring method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction, first reported by Knorr, is a robust method for creating a variety of substituted pyrazoles.[6][7]
Mechanistic Insight: The reaction proceeds via an initial, often acid-catalyzed, condensation between one of the carbonyl groups and the more nucleophilic nitrogen of the hydrazine to form a hydrazone or enamine intermediate.[8][9] This is followed by an intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group, which, after dehydration, yields the stable aromatic pyrazole ring.[9][10] A primary consideration in this synthesis is regioselectivity; if the 1,3-dicarbonyl is unsymmetrical, a mixture of two regioisomeric pyrazoles can be formed.[4][5]
Caption: Knorr Pyrazole Synthesis Mechanism.
Experimental Protocol: Green, Nano-Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles[4]
This modern adaptation of the Knorr synthesis utilizes a reusable nano-ZnO catalyst, offering excellent yields and short reaction times under environmentally benign conditions.
Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO (10 mol%).
Reaction Conditions: Heat the mixture at 80 °C with stirring for 30 minutes.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for 5 minutes. The nano-ZnO catalyst can be recovered by filtration. The filtrate is then concentrated under reduced pressure.
Isolation: The resulting residue is purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole product. This protocol reports a 95% yield.[4]
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classic and highly versatile route involves the reaction of α,β-unsaturated aldehydes and ketones (including chalcones) with hydrazines.[11][12] This method typically proceeds through a pyrazoline (dihydropyrazole) intermediate, which is subsequently oxidized to the aromatic pyrazole.[4]
Mechanistic Insight: The synthesis begins with a Michael (1,4-conjugate) addition of the hydrazine to the α,β-unsaturated system.[12] This is followed by an intramolecular cyclocondensation to form the five-membered pyrazoline ring. Aromatization to the final pyrazole product is then achieved through an oxidation step, which can sometimes occur in situ with air or requires the addition of an oxidizing agent.[4][12]
Caption: Synthesis of Pyrazoles from Chalcones.
Experimental Protocol: Copper-Catalyzed Synthesis from a Chalcone[1]
This procedure describes an efficient synthesis using a copper triflate catalyst.
Reactant Preparation: To a solution of the chalcone (1 mmol) in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM-PF6]) (3 mL), add p-((tert-butyl)phenyl)hydrazine (1.2 mmol) and copper(II) triflate (Cu(OTf)₂, 20 mol%).
Reaction Conditions: Stir the reaction mixture at 100 °C.
Monitoring: Track the reaction's progress by TLC.
Work-up and Purification: Upon completion, cool the mixture to room temperature and extract the product with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Isolation: The crude product is purified by column chromatography on silica gel to yield the desired 1,3,5-trisubstituted pyrazole. This method reports yields up to 82%.[1]
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (an alkyne or alkene) is a powerful and convergent method for constructing the pyrazole ring system.[13] The Pechmann pyrazole synthesis, involving the reaction of diazomethane with acetylenes, is a classic example.[1][14] Modern variations use a wide range of diazo compounds, nitrile imines, and other 1,3-dipoles.
Mechanistic Insight: This reaction is a concerted pericyclic process where the 1,3-dipole (e.g., a diazo compound) reacts across the π-system of a dipolarophile (e.g., an alkyne) to directly form the five-membered heterocyclic ring in a single, atom-economical step.[1] When an alkene is used as the dipolarophile, a pyrazoline is formed first, which requires a subsequent oxidation step.[15]
Experimental Protocol: One-Pot Synthesis via In Situ Generated Diazo Compounds[1]
This approach, reported by Aggarwal et al., avoids the isolation of potentially hazardous diazo compounds by generating them in situ from tosylhydrazone salts.
Reactant Preparation: In a reaction vessel, dissolve the alkyne (1 mmol) and the tosylhydrazone salt (1.2 mmol) in a suitable solvent such as acetonitrile.
Reaction Conditions: Add a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 mmol), to the mixture. Heat the reaction at a specified temperature (e.g., 80 °C). The base facilitates the in-situ formation of the diazo compound from the tosylhydrazone.
Cycloaddition: The generated diazo compound undergoes a direct 1,3-dipolar cycloaddition with the alkyne present in the mixture.
Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified using standard techniques like column chromatography to yield the substituted pyrazole.
II. Modern Synthetic Technologies: Enhancing Efficiency and Sustainability
Recent advancements in chemical synthesis have revolutionized the preparation of pyrazoles, offering dramatic improvements in reaction speed, control, safety, and environmental footprint.
Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[16] For pyrazole synthesis, it consistently leads to a dramatic reduction in reaction times—from hours to mere minutes—and often results in higher yields compared to conventional heating methods.[17][18]
Causality—Why Microwaves Work: Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and efficient internal heating.[17] This leads to a significant increase in reaction rates, allowing thermal processes to be completed in a fraction of the time.
Caption: General workflow for microwave synthesis.
Experimental Protocol: Microwave-Mediated Synthesis of 3,5-Disubstituted-1H-Pyrazoles[19]
This protocol provides a direct comparison between microwave and conventional heating for the same reaction.
Reactant Mixture Preparation: In a 40 mL Pyrex tube suitable for microwave synthesis, combine the tosylhydrazone of an α,β-unsaturated ketone (10 mmol) with anhydrous potassium carbonate (K₂CO₃, 20 mmol).
Solvent Addition: Add a minimal amount of N,N-dimethylformamide (DMF) (e.g., 0.5 mL) to facilitate energy absorption.
Microwave Irradiation: Place the sealed reaction vessel in the microwave cavity. Irradiate with stirring at 130 °C for the time specified in the table below (typically 2-15 minutes), maintaining the temperature by power modulation.
Conventional Heating (for comparison): Heat the same reactant mixture with stirring in a thermostated oil bath set to 130 °C for 4-24 hours.[17][19]
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Flow chemistry, where reactants are pumped through heated tubes or microreactors, offers unparalleled control over reaction parameters, enhanced safety, and seamless scalability.[20][21] This technology is particularly advantageous for handling hazardous intermediates, such as diazoalkanes, and for performing reactions at temperatures above the solvent's boiling point (superheating).[22][23]
Causality—The Flow Advantage: The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat and mass transfer.[22] This allows for precise temperature control, rapid optimization of reaction conditions (e.g., residence time), and the safe execution of highly exothermic or unstable reactions that are challenging in batch.[23][24]
Caption: A simplified continuous flow synthesis setup.
Experimental Protocol: Two-Stage Flow Synthesis of Pyrazoles from Acetophenones[22]
This process uses two sequential reactor coils to perform a tandem condensation-cyclization reaction.
System Setup: Connect two reactor coils in series. The first is a stainless-steel coil (e.g., 5 mL) for the initial condensation, and the second is a glass mixer-chip or coil (e.g., 2 mL) for the cyclization.
Reagent Streams: Prepare three separate solutions: (1) Acetophenone in DMF, (2) Dimethylformamide dimethyl acetal (DMADMF) in DMF, and (3) Hydrazine in DMF.
First Stage (Enaminone Formation): Pump the acetophenone and DMADMF solutions through a T-mixer into the first stainless-steel coil, heated to 170 °C, with a flow rate set to achieve a 10-minute residence time.
Second Stage (Cyclization): The output stream from the first reactor is mixed with the hydrazine solution via a second T-mixer and passed into the second reactor coil, heated to 150 °C, with a residence time of 4 minutes.
Collection: The final product stream exiting the back-pressure regulator is collected for analysis and purification. This method allows for the safe, continuous, and high-yielding production of a variety of pyrazoles.[22]
III. Summary and Comparative Analysis
The choice of a synthetic method is dictated by the specific research goals, including desired substitution patterns, required scale, available equipment, and sustainability considerations.
Synthesis Method
Key Starting Materials
Typical Conditions
Avg. Time
Yield
Advantages
Limitations
Knorr Synthesis
1,3-Dicarbonyl, Hydrazine
Acid/Base catalyst, Reflux
1-24 h
60-95%
Simple, high-yielding, readily available materials.[4][5]
Potential for regioisomeric mixtures with unsymmetrical diketones.[4]
From α,β-Unsaturateds
Chalcone, Hydrazine
Reflux, often with catalyst & oxidant
2-12 h
50-85%
Access to 1,3,5-trisubstituted pyrazoles, wide substrate scope.[1][11]
Often requires a separate oxidation step, may form pyrazoline byproducts.[4]
1,3-Dipolar Cycloaddition
Alkyne, Diazo Compound
Thermal or catalytic
1-10 h
60-90%
High atom economy, convergent, direct access to the ring.[1][13]
Diazo precursors can be unstable/hazardous; requires specific functional groups.[23]
Microwave-Assisted
Various
Sealed vessel, 100-150 °C
2-20 min
75-95%
Drastic reduction in reaction time, often improved yields, high efficiency.[17][19]
Requires specialized microwave reactor, scalability can be an issue.
Continuous Flow
Various
Pumped through heated coils
5-30 min
70-99%
Excellent control, enhanced safety, easy to scale up, superheating possible.[22][23]
High initial equipment cost, potential for clogging.
Multicomponent (MCR)
Aldehyde, β-Ketoester, Hydrazine
One-pot, often catalyzed
0.5-5 h
70-95%
High efficiency, atom economy, reduced waste, operational simplicity.[25][26]
Optimization can be complex, requires compatible reaction pathways.
Conclusion and Future Outlook
The synthesis of substituted pyrazoles has evolved significantly from its 19th-century origins. While classical methods like the Knorr synthesis remain workhorses in the lab, modern technologies such as microwave and continuous flow chemistry offer transformative advantages in speed, safety, and efficiency. For rapid lead optimization and library synthesis, microwave-assisted protocols are unparalleled. For process development and large-scale manufacturing, continuous flow chemistry provides a safer, more scalable, and highly controlled alternative.
Looking ahead, the integration of automated synthesis platforms with machine learning algorithms promises to further accelerate the discovery of novel pyrazole derivatives.[24] By predicting optimal reaction conditions and exploring vast chemical space computationally, these next-generation tools will empower scientists to design and synthesize the next wave of pyrazole-based therapeutics and advanced materials with unprecedented speed and precision.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, April 2). MDPI. Retrieved February 24, 2026, from [Link]
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
Singh, S., et al. (2023, July 5). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Retrieved February 24, 2026, from [Link]
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved February 24, 2026, from [Link]
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022, August 8). ACS Omega. Retrieved February 24, 2026, from [Link]
Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry. Retrieved February 24, 2026, from [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (n.d.). DSpace@MIT. Retrieved February 24, 2026, from [Link]
Green synthesis of pyrazole derivatives by using nano-catalyst. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022, October 10). ResearchGate. Retrieved February 24, 2026, from [Link]
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020, May 20). MDPI. Retrieved February 24, 2026, from [Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, October 10). ResearchGate. Retrieved February 24, 2026, from [Link]
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007, July 19). MDPI. Retrieved February 24, 2026, from [Link]
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025, April 2). PubMed. Retrieved February 24, 2026, from [Link]
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]
From 2011 to 2022: The development of pyrazole derivatives through the α,β-unsaturated carbonyl compounds. (n.d.). PlumX. Retrieved February 24, 2026, from [Link]
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023, June 1). Bentham Science Publishers. Retrieved February 24, 2026, from [Link]
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 24, 2026, from [Link]
Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved February 24, 2026, from [Link]
Pechmann Pyrazole Synthesis. (n.d.). Merck Index. Retrieved February 24, 2026, from [Link]
Síntesis de pirazoles de Pechmann. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 24, 2026, from [Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 24, 2026, from [Link]
Pechmann pyrazole synthesis. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Assembly of CF3-Pyrazole–Triazole Hybrids through (3 + 3)-Cycloaddition/Ring Contraction and Click Chemistry. (2026, February 23). ACS Publications. Retrieved February 24, 2026, from [Link]
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark. Retrieved February 24, 2026, from [Link]
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved February 24, 2026, from [Link]
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 24, 2026, from [Link]
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 24, 2026, from [Link]
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved February 24, 2026, from [Link]
(PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. (2021, March 26). ResearchGate. Retrieved February 24, 2026, from [Link]
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved February 24, 2026, from [Link]
Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
Pechmann pyrazole synthesis. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]
One-step synthesis of polypyrazoles and self-assembled polypyrazole–copper catalysts for click chemistry. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]
Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. (2023, February 22). ResearchGate. Retrieved February 24, 2026, from [Link]
structural analogs of 3-(tert-butyl)-4-nitro-1H-pyrazole and their efficacy
The following guide is structured as a high-level technical dossier for application scientists and R&D leads. It bypasses generic introductions to focus on the comparative structure-property relationships (SPR) that dict...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical dossier for application scientists and R&D leads. It bypasses generic introductions to focus on the comparative structure-property relationships (SPR) that dictate the utility of 3-(tert-butyl)-4-nitro-1H-pyrazole (TBNP).
Content Type: Technical Comparison & Application Guide
Subject: Structural Tuning of Nitro-Pyrazoles for High-Energy Materials (HEMs) and Kinase Inhibition.
Executive Technical Summary
3-(tert-butyl)-4-nitro-1H-pyrazole (TBNP) represents a critical structural pivot point in pyrazole chemistry. Unlike its methyl-substituted analogs, the tert-butyl group introduces significant steric bulk (
-value ~5.0) and lipophilicity without altering the fundamental electron-withdrawing nature of the nitro group.
Core Efficacy Proposition:
In Energetic Materials: TBNP serves as a melt-castable scaffold. The bulky substituent disrupts efficient crystal packing, lowering the melting point compared to methyl-analogs, albeit at the cost of crystal density and detonation velocity (
).
In Medicinal Chemistry: TBNP acts as a bioisostere for phenyl-pyrazoles. The tert-butyl group fills hydrophobic "gatekeeper" pockets in kinases (e.g., LRRK2) while the nitro group serves as a precursor for amino-warheads or as an electron-deficient acceptor.
Comparative Analysis: TBNP vs. Structural Analogs
The following analysis compares TBNP against its primary structural competitor, 3-methyl-4-nitro-1H-pyrazole (MNP) , and the high-density 3,4-dinitropyrazole (DNP) .
TBNP shows superior membrane permeability in pharma.
Nitration Regioselectivity
High (Steric direction)
Moderate
Low
TBNP directs electrophiles to C4 exclusively.
Detailed Efficacy Breakdown
A. Energetic Efficacy (Material Science)[1][2][3][4][5]
The Density Trade-off: Energetic performance scales with density squared (
). MNP and DNP offer superior detonation velocities ( m/s). TBNP, due to the large void volume created by the tert-butyl group, exhibits lower .
The Processing Advantage: High-performance explosives often suffer from high melting points, requiring dangerous press-loading. TBNP analogs often exhibit suppressed melting points, enabling melt-casting (pouring molten material into shells), a critical manufacturing requirement.
B. Pharmaceutical Efficacy (Kinase Inhibition)
Selectivity Profile: In kinase inhibitors (e.g., p38 MAPK or LRRK2 pathways), the ATP binding pocket often contains a hydrophobic "gatekeeper" residue. The tert-butyl group of TBNP effectively occupies this volume, improving selectivity over the smaller Methyl-analog (MNP), which may bind promiscuously.
Metabolic Stability: The tert-butyl group is resistant to benzylic oxidation (unlike the methyl group in MNP, which is rapidly oxidized to carboxylic acid in vivo), improving the drug's half-life (
).
Structural & Synthetic Logic (Visualized)
The synthesis and application logic of TBNP relies on exploiting the steric hindrance of the tert-butyl group.
Figure 1: Synthetic pathway and divergent application utility. The tert-butyl group ensures regioselectivity during nitration by blocking the C3/C5 positions sterically.
Experimental Protocols (Self-Validating)
To objectively compare TBNP against analogs, the following protocols assess Thermal Stability (Energetics) and Synthetic Yield (Process).
Protocol A: Regioselective Nitration (Synthesis)
Rationale: This protocol validates the steric directing effect of the tert-butyl group.
Preparation: Dissolve 3-tert-butyl-1H-pyrazole (10 mmol) in 98% Sulfuric Acid (
, 5 mL) at 0°C.
Addition: Dropwise add Fuming Nitric Acid (
, 1.2 eq) maintaining temp < 10°C. Note: The exotherm will be lower than with methyl-pyrazole due to steric shielding.
Reaction: Stir at RT for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).
Quench: Pour onto crushed ice (50g). The product, TBNP, precipitates as a white/pale yellow solid.
Validation:
Yield: Expect >90% (Higher than MNP due to lack of side-reactions at the alkyl group).
1H NMR (DMSO-d6): Look for the diagnostic singlet of t-Bu (~1.3-1.4 ppm, 9H) and the deshielded pyrazole C5-H (~8.5-9.0 ppm).
Rationale: To determine the safety window and melt-cast capability compared to MNP.
Setup: Load 2.0 mg of TBNP into an aluminum crucible. Seal with a pierced lid.
Run: Heat from 30°C to 400°C at a rate of 5°C/min under Nitrogen flow (50 mL/min).
Analysis:
Endotherm (
): Record the onset of melting. Target: Distinct sharp peak (indicates purity). Compare to MNP (). TBNP is expected to be lower or comparable but with a broader phase transition if impurities exist.
Exotherm (
): Record decomposition onset. Safety Limit: TBNP generally shows , validating it as a thermally stable energetic material.[5]
Decision Matrix: When to use TBNP?
Use the following logic flow to determine if TBNP is the correct analog for your application.
Figure 2: Selection logic based on steric requirements and performance metrics.
References
Synthesis and Properties of Nitrated-Pyrazoles. MDPI Molecules. Discusses the thermal stability and density trade-offs of nitro-pyrazole derivatives.
Energetic Properties of N-Substituted Dinitropyrazoles. National Institutes of Health (PMC). Provides comparative data on Methyl vs. Nitro substituted pyrazoles regarding decomposition temperatures.
3-Methyl-4-nitro-1H-pyrazole Properties. PubChem. Baseline data for the methyl-analog used in the comparative analysis.
Pyrazole-containing Pharmaceuticals and SAR Studies. National Institutes of Health. Details the bioisosteric utility of pyrazoles in drug design.
A Researcher's Guide to the Enzymatic Selectivity of 3-(tert-butyl)-4-nitro-1H-pyrazole
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A critical milestone in this journey is the characteri...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A critical milestone in this journey is the characterization of a compound's selectivity—its ability to interact with the intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic effect.[1] This guide provides an in-depth, technical comparison of the cross-reactivity of a novel pyrazole compound, 3-(tert-butyl)-4-nitro-1H-pyrazole, against a panel of related enzymes.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[2][3][4] Given the therapeutic potential of this chemical class, a thorough understanding of the selectivity profile of any new pyrazole-based entity is paramount. This guide will delve into the experimental design, execution, and interpretation of data from cross-reactivity studies, offering a framework for researchers, scientists, and drug development professionals to assess the enzymatic specificity of 3-(tert-butyl)-4-nitro-1H-pyrazole.
The Importance of Selectivity Profiling
The ultimate goal of targeted therapy is to modulate the activity of a specific biological target implicated in a disease process. However, due to structural similarities and conserved domains among protein families, small molecule inhibitors often exhibit some degree of promiscuity, binding to unintended targets.[5][6] This cross-reactivity can have significant consequences. For instance, in the realm of kinase inhibitors, off-target inhibition can lead to a host of adverse events, as kinases regulate a vast number of cellular processes.[7][8] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a crucial step in de-risking a drug candidate and understanding its full pharmacological profile.
This guide will use a hypothetical scenario where 3-(tert-butyl)-4-nitro-1H-pyrazole has been identified as a potent inhibitor of Protein Kinase A (PKA), a key enzyme in cellular signaling. We will now explore its selectivity against a panel of other kinases and common off-target enzymes.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of 3-(tert-butyl)-4-nitro-1H-pyrazole against a panel of selected enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Enzyme Target
Enzyme Class
IC50 (nM) of 3-(tert-butyl)-4-nitro-1H-pyrazole
Protein Kinase A (PKA)
Serine/Threonine Kinase
50
Protein Kinase B (Akt1)
Serine/Threonine Kinase
850
Protein Kinase C (PKCα)
Serine/Threonine Kinase
>10,000
Cyclin-Dependent Kinase 2 (CDK2)
Serine/Threonine Kinase
1,200
Epidermal Growth Factor Receptor (EGFR)
Tyrosine Kinase
>10,000
Cytochrome P450 3A4 (CYP3A4)
Oxidase
5,500
Cytochrome P450 2D6 (CYP2D6)
Oxidase
>10,000
Matrix Metalloproteinase-2 (MMP-2)
Protease
>10,000
Matrix Metalloproteinase-9 (MMP-9)
Protease
>10,000
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates the systematic approach taken to evaluate the enzymatic selectivity of 3-(tert-butyl)-4-nitro-1H-pyrazole.
Personal protective equipment for handling 3-(tert-butyl)-4-nitro-1H-pyrazole
Comprehensive Safety Protocol: Handling 3-(tert-butyl)-4-nitro-1H-pyrazole This document provides essential safety and handling protocols for 3-(tert-butyl)-4-nitro-1H-pyrazole. As specific toxicological and reactivity d...
This document provides essential safety and handling protocols for 3-(tert-butyl)-4-nitro-1H-pyrazole. As specific toxicological and reactivity data for this compound are not extensively published, this guide is built upon a conservative assessment of hazards associated with structurally similar nitropyrazoles and aromatic nitro compounds. The procedures outlined herein are designed to empower researchers to work safely by establishing a framework of robust engineering controls, proper personal protective equipment selection, and thorough operational and disposal planning.
Foundational Hazard Assessment
The primary hazards of 3-(tert-butyl)-4-nitro-1H-pyrazole are inferred from analogous compounds, such as 4-nitropyrazole and 3-methyl-4-nitro-1H-pyrazole. These analogs are classified with significant health warnings that must be respected.
Inferred Hazard Classifications:
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]
Serious Eye Damage (Category 1/2): Poses a high risk of causing serious, potentially irreversible, eye damage.[1][2][4]
Skin Irritation (Category 2): Likely to cause skin irritation upon contact.[3][4][5]
Respiratory Irritation (Category 3): Inhalation of dust may cause respiratory tract irritation.[3][5]
The causality for these hazards lies in the chemical nature of the nitropyrazole scaffold. The nitro group (NO₂) makes the molecule highly polar and reactive, contributing to its biological activity and potential toxicity. Aromatic nitro compounds as a class require careful handling due to their potential for rapid absorption and reactivity, particularly under heat or with certain chemicals.[6]
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is predicated on the implementation of superior engineering and administrative controls.
Engineering Controls: All work involving solid 3-(tert-butyl)-4-nitro-1H-pyrazole or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4] The facility must be equipped with easily accessible eyewash stations and safety showers.[1][4]
Administrative Controls:
Designated Area: Establish a designated area within the laboratory for handling this compound.
Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.
Avoid Dust: Handle the solid material carefully to prevent the generation and accumulation of dust.[4][7]
No Working Alone: Never work with highly hazardous chemicals alone. Ensure another trained individual is aware of the procedure and is present in the laboratory.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE is directly informed by the potential hazards of eye damage, skin contact, and inhalation.
Eye and Face Protection: The risk of "serious eye damage" is the most acute and requires robust protection.[1][8]
Why: Standard safety glasses are insufficient. A splash or airborne particle can cause significant injury.
Required: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU).[1][9] In addition, a full-face shield must be worn over the goggles whenever there is a splash hazard, such as when transferring solutions or handling more than a few grams of solid.[9]
Hand Protection:
Why: Aromatic nitro compounds can be absorbed through the skin.[6] Gloves provide a critical barrier to prevent dermal exposure and irritation.
Required: At a minimum, wear disposable nitrile gloves.[9] For extended work or when handling larger quantities, consider double-gloving or using a heavier-duty glove. Gloves must be inspected for tears or holes before each use.[8] Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly after removing gloves.[10]
Body Protection:
Why: Protects skin and personal clothing from contamination in the event of a spill.
Required: A flame-resistant lab coat should be worn and fully buttoned.[11] Full-length pants and closed-toe, chemical-resistant shoes are mandatory for all personnel in the laboratory.[9]
Respiratory Protection:
Why: While working in a fume hood should prevent most inhalation exposure, respiratory protection may be necessary if engineering controls are not sufficient or during a large spill clean-up.
Required: If an assessment of respiratory hazards indicates a need, use a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a respirator with organic vapor cartridges for solutions).[1][4] Respirator use requires a formal respiratory protection program, including fit testing and training.
PPE Summary Table
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid (<1g)
Chemical Splash Goggles
Single Pair Nitrile Gloves
Flame-Resistant Lab Coat
Not required in fume hood
Solution Preparation/Transfer
Chemical Splash Goggles & Face Shield
Double Pair Nitrile Gloves
Flame-Resistant Lab Coat
Not required in fume hood
Reaction Workup/Purification
Chemical Splash Goggles & Face Shield
Double Pair Nitrile Gloves
Flame-Resistant Lab Coat
Not required in fume hood
Spill Cleanup
Chemical Splash Goggles & Face Shield
Heavy-Duty Nitrile/Butyl Gloves
Flame-Resistant Lab Coat/Apron
Required (NIOSH-approved)
Standard Operating Procedures
Adherence to a strict, step-by-step protocol is essential for ensuring safety and experimental integrity.